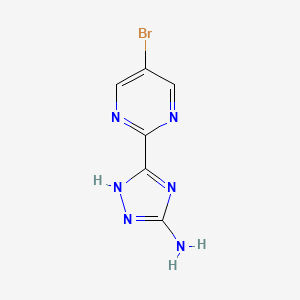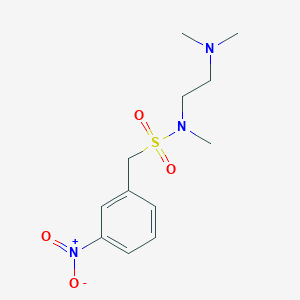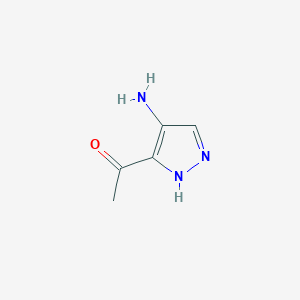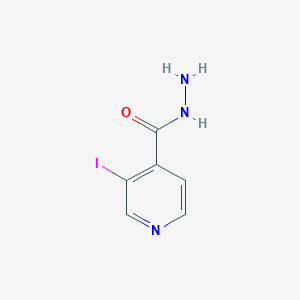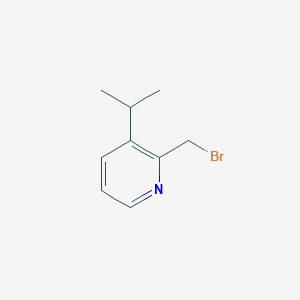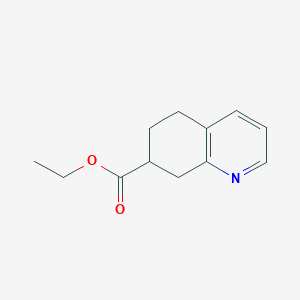
7-Bromo-2,6-dichloroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,6-dichloroquinazolin-4-amine is a heterocyclic aromatic compound with the molecular formula C8H4BrCl2N3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloroquinazolin-4-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine to form the desired product . The reaction conditions often include the use of solvents like carbon tetrachloride and reagents such as N-bromosuccinimide for bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2,6-dichloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrazine: Utilized in the cyclization process to form the quinazoline ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS typically yields brominated derivatives, while cyclization with hydrazine results in the formation of quinazoline rings .
Applications De Recherche Scientifique
7-Bromo-2,6-dichloroquinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,6-dichloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .
Comparaison Avec Des Composés Similaires
7-Bromo-4-chloro-1H-indazol-3-amine: Another heterocyclic compound with similar bromination and chlorination patterns.
2,6-Dichloroquinazoline: A precursor in the synthesis of 7-Bromo-2,6-dichloroquinazolin-4-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H4BrCl2N3 |
|---|---|
Poids moléculaire |
292.94 g/mol |
Nom IUPAC |
7-bromo-2,6-dichloroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrCl2N3/c9-4-2-6-3(1-5(4)10)7(12)14-8(11)13-6/h1-2H,(H2,12,13,14) |
Clé InChI |
FQAHTMCCIRZAEN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Br)N=C(N=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


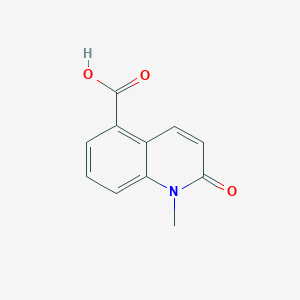

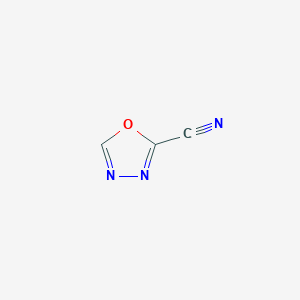
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
